molecular formula C10H12OS B14640761 1,3-Benzoxathiole, 2-propyl- CAS No. 55148-89-5

1,3-Benzoxathiole, 2-propyl-

Cat. No.: B14640761
CAS No.: 55148-89-5
M. Wt: 180.27 g/mol
InChI Key: MCHNIYXMYVAENI-UHFFFAOYSA-N
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Description

1,3-Benzoxathiole, 2-propyl- is an organic compound that belongs to the class of benzoxathioles These compounds are characterized by a benzene ring fused to an oxathiole ring, which contains both oxygen and sulfur atoms The 2-propyl substitution refers to the presence of a propyl group attached to the second carbon of the oxathiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzoxathiole, 2-propyl- can be achieved through several methods. One common approach involves the reaction of 2-mercaptophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of 1,3-Benzoxathiole, 2-propyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxathiole, 2-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the oxathiole ring to a thioether or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Various substituted benzoxathioles with different functional groups.

Scientific Research Applications

1,3-Benzoxathiole, 2-propyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Benzoxathiole, 2-propyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. In medicinal applications, the compound may exert its effects by modulating signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxathiole: The parent compound without the propyl substitution.

    1,3-Benzodioxole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the oxathiole ring.

    Benzothiazole: A related compound with a sulfur atom in place of the oxygen atom in the oxathiole ring.

Uniqueness

1,3-Benzoxathiole, 2-propyl- is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the propyl substitution. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

55148-89-5

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-propyl-1,3-benzoxathiole

InChI

InChI=1S/C10H12OS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7,10H,2,5H2,1H3

InChI Key

MCHNIYXMYVAENI-UHFFFAOYSA-N

Canonical SMILES

CCCC1OC2=CC=CC=C2S1

Origin of Product

United States

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